molecular formula C16H18O2 B14441028 2,4-Diphenylbutane-2-peroxol CAS No. 78484-95-4

2,4-Diphenylbutane-2-peroxol

Cat. No.: B14441028
CAS No.: 78484-95-4
M. Wt: 242.31 g/mol
InChI Key: RDVWGOYAPDEEJV-UHFFFAOYSA-N
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Description

2,4-Diphenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of two phenyl groups attached to a butane backbone with a peroxide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylbutane-2-peroxol typically involves the reaction of 2,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which subsequently rearranges to form the desired peroxide compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylbutane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide linkage can be cleaved to form phenyl radicals, which can further react to form various oxidation products.

    Reduction: The compound can be reduced to form 2,4-diphenylbutane and water.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Phenyl radicals and various oxidation products.

    Reduction: 2,4-Diphenylbutane and water.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2,4-Diphenylbutane-2-peroxol has several applications in scientific research:

    Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential role in inducing oxidative stress in biological systems.

    Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to generate reactive oxygen species.

    Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.

Mechanism of Action

The mechanism of action of 2,4-Diphenylbutane-2-peroxol involves the cleavage of the peroxide bond to generate phenyl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other radicals, leading to the formation of stable products.

Comparison with Similar Compounds

    Benzoyl peroxide: Another organic peroxide used as a radical initiator and in acne treatment.

    Cumene hydroperoxide: Used in the production of phenol and acetone.

    Di-tert-butyl peroxide: Employed as a radical initiator in polymerization reactions.

Uniqueness: 2,4-Diphenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate phenyl radicals makes it particularly useful in specific chemical and industrial applications.

Properties

CAS No.

78484-95-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(2-hydroperoxy-4-phenylbutan-2-yl)benzene

InChI

InChI=1S/C16H18O2/c1-16(18-17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3

InChI Key

RDVWGOYAPDEEJV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)OO

Origin of Product

United States

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